1-Cyclopentyl-4-nitrosopiperazine-15N
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Overview
Description
1-Cyclopentyl-4-nitrosopiperazine-15N is a chemical compound with the molecular formula C9H17N3O. It is a derivative of piperazine, characterized by the presence of a cyclopentyl group and a nitroso group. This compound is notable for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-nitrosopiperazine-15N can be synthesized through the nitrosation of 1-cyclopentylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-4-nitrosopiperazine-15N undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopentyl-4-nitrosopiperazine-15N has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving nitrosamine compounds and their biological effects.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-nitrosopiperazine-15N involves its interaction with biological molecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to mutagenic or carcinogenic effects. The compound’s molecular targets include DNA and proteins, where it can form adducts and induce oxidative stress .
Comparison with Similar Compounds
1-Methyl-4-nitrosopiperazine: Similar in structure but with a methyl group instead of a cyclopentyl group.
1-Cyclohexyl-4-nitrosopiperazine: Similar but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 1-Cyclopentyl-4-nitrosopiperazine-15N is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl group influences its steric and electronic properties, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C9H17N3O |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-cyclopentyl-4-nitroso-(115N)1,4-diazinane |
InChI |
InChI=1S/C9H17N3O/c13-10-12-7-5-11(6-8-12)9-3-1-2-4-9/h9H,1-8H2/i11+1 |
InChI Key |
JSRLIZBFYXZPLC-KHWBWMQUSA-N |
Isomeric SMILES |
C1CCC(C1)[15N]2CCN(CC2)N=O |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)N=O |
Origin of Product |
United States |
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